N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
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Description
The compound contains several functional groups including a tetrahydrofuran ring, an oxadiazole ring, and a pyrazolopyridine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran ring, the creation of the oxadiazole ring, and the coupling of these two components with the pyrazolopyridine ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The tetrahydrofuran ring is a five-membered ring containing an oxygen atom, the oxadiazole ring is a five-membered ring containing two nitrogen atoms and an oxygen atom, and the pyrazolopyridine is a fused ring system containing four nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the tetrahydrofuran ring might be susceptible to reactions at the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might make the compound more polar, affecting its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c21-14(10-8-17-20-6-2-1-4-11(10)20)16-9-13-18-15(23-19-13)12-5-3-7-22-12/h8,12H,1-7,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWHIZJKARYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)NCC3=NOC(=N3)C4CCCO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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